molecular formula C12H17N5O4 B3272357 Adenosine, N-methyl-3'-C-methyl- CAS No. 565450-84-2

Adenosine, N-methyl-3'-C-methyl-

Cat. No. B3272357
M. Wt: 295.29 g/mol
InChI Key: MKDWFLAEXPFVFW-WHNOBIIHSA-N
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Description

Adenosine, N-methyl-3’-C-methyl- is a modified form of adenosine, a nucleoside that plays crucial roles in biochemical processes like protein synthesis . It’s a methylated form of adenosine, where the methylation occurs at the N6 position of the adenine base . This modification is one of the most abundant modifications of the epitranscriptome and is found in cellular RNAs across all kingdoms of life .


Synthesis Analysis

The synthesis of N6-methyladenosine (m6A) is a complex process that involves several enzymes. The METTL3–METTL14–WTAP methyltransferase complex is mainly responsible for the deposition of m6A in newly synthesized transcripts in the cell nucleus . The process is driven primarily in ‘cis’, via two mechanisms: variations altering m6A consensus motifs, and variation impacting mRNA secondary structure .


Molecular Structure Analysis

The molecular structure of Adenosine, N-methyl-3’-C-methyl- is similar to that of adenosine, but with additional methyl groups attached. The methylation occurs at the N6 position of the adenine base .


Chemical Reactions Analysis

The chemical reactions involving Adenosine, N-methyl-3’-C-methyl- primarily involve the transfer of a methyl group from S-Adenosyl Methionine (SAM) to the adenosine of the target mRNA . This methylation process is a key determinant of RNA fate .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-12(20)6(3-18)21-11(8(12)19)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t6-,8+,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDWFLAEXPFVFW-WHNOBIIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)NC)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11335407

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine, N-methyl-3'-C-methyl-
Reactant of Route 2
Adenosine, N-methyl-3'-C-methyl-
Reactant of Route 3
Adenosine, N-methyl-3'-C-methyl-
Reactant of Route 4
Adenosine, N-methyl-3'-C-methyl-
Reactant of Route 5
Adenosine, N-methyl-3'-C-methyl-
Reactant of Route 6
Adenosine, N-methyl-3'-C-methyl-

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